11-azatetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene
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Overview
Description
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine is a complex organic compound with the molecular formula C10H9N This compound is characterized by its unique structure, which includes a methanocyclopropa ring fused to a cyclopenta and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine typically involves multiple steps, including the formation of the cyclopropane ring and subsequent fusion with the cyclopenta and pyridine rings. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. The exact methods used in industrial settings are often closely guarded trade secrets.
Chemical Reactions Analysis
Types of Reactions
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine
- 2,5-Methano-2H-indeno[1,2-b]oxirene
Uniqueness
Compared to similar compounds, 5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine is unique due to its specific ring fusion and the presence of the methanocyclopropa moiety
Properties
CAS No. |
108744-34-9 |
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Molecular Formula |
C10H9N |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
11-azatetracyclo[5.4.0.02,4.03,6]undeca-1(7),8,10-triene |
InChI |
InChI=1S/C10H9N/c1-2-5-6-4-7-8(6)9(7)10(5)11-3-1/h1-3,6-9H,4H2 |
InChI Key |
NJOBYTCMWNNKPV-UHFFFAOYSA-N |
SMILES |
C1C2C3C1C4=C(C23)N=CC=C4 |
Canonical SMILES |
C1C2C3C1C4=C(C23)N=CC=C4 |
Synonyms |
5,6-Methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine,5,5a,6,6a-tetrahydro-(9CI) |
Origin of Product |
United States |
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